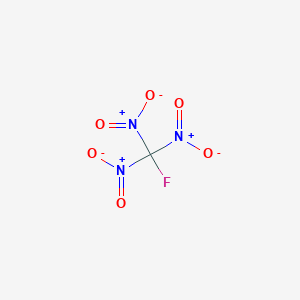
fluoro(trinitro)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
fluoro(trinitro)methane (CFN₃O₆) is a chemical compound known for its unique structure and properties. It is also referred to as fluorotrinitromethane. This compound is characterized by the presence of one carbon atom bonded to a fluorine atom and three nitro groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: fluoro(trinitro)methane can be synthesized through the reaction of methane with fluorine and nitric acid. The process involves the careful control of reaction conditions to ensure the formation of the desired product. The reaction typically takes place at low temperatures and in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of methane, fluorotrinitro- involves similar synthetic routes but on a larger scale. The process requires specialized equipment to handle the highly reactive and potentially explosive nature of the compound. Safety measures are crucial during production to prevent accidents and ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: fluoro(trinitro)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Substitution: The fluorine atom or nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carbon dioxide and nitrogen oxides, while reduction could produce methane derivatives with fewer nitro groups .
Wissenschaftliche Forschungsanwendungen
fluoro(trinitro)methane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic applications, although its high reactivity poses challenges.
Industry: Utilized in the production of high-energy materials, explosives, and propellants.
Wirkmechanismus
The mechanism of action of methane, fluorotrinitro- involves its high reactivity due to the presence of electron-withdrawing nitro groups and the electronegative fluorine atom. These features make the compound highly susceptible to nucleophilic attacks and other chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Nitromethane (CH₃NO₂): Similar in structure but lacks the fluorine atom and additional nitro groups.
Trinitromethane (C(NO₂)₃H): Contains three nitro groups but no fluorine atom.
Fluoronitromethane (CH₂FNO₂): Contains both fluorine and nitro groups but in different proportions.
Uniqueness: fluoro(trinitro)methane is unique due to its combination of a fluorine atom and three nitro groups, which impart distinct chemical properties and reactivity. This makes it valuable for specific applications where high reactivity and energy release are desired .
Eigenschaften
CAS-Nummer |
1840-42-2 |
|---|---|
Molekularformel |
CFN3O6 |
Molekulargewicht |
169.03 g/mol |
IUPAC-Name |
fluoro(trinitro)methane |
InChI |
InChI=1S/CFN3O6/c2-1(3(6)7,4(8)9)5(10)11 |
InChI-Schlüssel |
IHOVZLJULZIGOW-UHFFFAOYSA-N |
SMILES |
C([N+](=O)[O-])([N+](=O)[O-])([N+](=O)[O-])F |
Kanonische SMILES |
C([N+](=O)[O-])([N+](=O)[O-])([N+](=O)[O-])F |
Key on ui other cas no. |
1840-42-2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














